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Experimental Protocols from ENCORE 301

For researchers, the key methodologies from the ENCORE 301 trial are detailed below.

e Treatment Protocol: The trial employed a randomized, double-blind, placebo-controlled design [1].
Patients in the experimental arm received exemestane 25 mg orally daily, plus entinostat 5 mg
orally once weekly on an empty stomach (fasted state). Treatment cycles were 28 days, continuing

until disease progression or unacceptable toxicity [2].

o Patient Population: The trial enrolled 130 postmenopausal women with hormone receptor-positive,
HER2-negative locally recurrent or metastatic breast cancer. A key eligibility criterion was disease
progression following treatment with a non-steroidal aromatase inhibitor (e.g., letrozole or

anastrozole), making them a population with acquired endocrine resistance [1] [3].

¢ Pharmacodynamic Assessment: To confirm the biological activity of entinostat and explore
predictive biomarkers, researchers collected peripheral blood mononuclear cells (PBMCs) from a
subset of patients at baseline and at Cycle 1, Day 15 (C1D15). Lysine acetylation levels in these cells
were measured using flow cytometry, confirming target engagement and identifying a potential

biomarker for patient selection [2] [3].

Phase lll E2112 Trial Results
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The promising results from ENCORE 301 led to the Phase IIT E2112 registration trial. Unfortunately, this

larger trial failed to confirm the survival benefit [4].

Trial Aspect ENCORE 301 (Phase Il) E2112 (Phase lll)

Primary PFS [2] PFS and OS (co-primary) [2]
Endpoint(s)

Sample Size 130 patients [3] 608 patients [4]

Median PFS 4.3 vs. 2.3 months (HR=0.73) [2] [3] 3.3 vs. 3.1 months (HR not significant)
[4]

Median OS 28.1 vs. 19.8 months (HR=0.59) [1] [3] 23.4 vs. 21.7 months (HR not

significant) [4]

Conclusion Positive; supported Breakthrough Negative; did not confirm benefit of the
Therapy Designation combination [4]

Proposed Mechanism of Action and Exploratory
Analyses

Despite the negative Phase III results, research into entinostat's mechanism provides insight into the

scientific rationale.

The diagram below illustrates the key mechanistic pathways and immunomodulatory effects of entinostat

proposed in preclinical and Phase II studies.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://ascopost.com/issues/january-25-2021/adding-entinostat-to-exemestane-fails-to-overcome-aromatase-inhibitor-resistance-in-advanced-breast-cancer/
https://www.nature.com/articles/s41523-017-0053-3
https://www.nature.com/articles/s41523-017-0053-3
https://www.onclive.com/view/breakthrough-designation-granted-to-entinostat-for-advanced-breast-cancer
https://ascopost.com/issues/january-25-2021/adding-entinostat-to-exemestane-fails-to-overcome-aromatase-inhibitor-resistance-in-advanced-breast-cancer/
https://www.nature.com/articles/s41523-017-0053-3
https://www.onclive.com/view/breakthrough-designation-granted-to-entinostat-for-advanced-breast-cancer
https://ascopost.com/issues/january-25-2021/adding-entinostat-to-exemestane-fails-to-overcome-aromatase-inhibitor-resistance-in-advanced-breast-cancer/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5139687/
https://www.onclive.com/view/breakthrough-designation-granted-to-entinostat-for-advanced-breast-cancer
https://ascopost.com/issues/january-25-2021/adding-entinostat-to-exemestane-fails-to-overcome-aromatase-inhibitor-resistance-in-advanced-breast-cancer/
https://ascopost.com/issues/january-25-2021/adding-entinostat-to-exemestane-fails-to-overcome-aromatase-inhibitor-resistance-in-advanced-breast-cancer/
https://www.smolecule.com/products/s548371?utm_src=pdf-body
https://www.smolecule.com/products/s548371?utm_src=pdf-body
https://www.smolecule.com/products/s548371?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Epigenetic & Direct Cellular Effects
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¢ Reversal of Epigenetic Silencing: Entinostat is a class I-selective histone deacetylase (HDAC)
inhibitor. It was hypothesized to reverse epigenetic silencing of the estrogen receptor (ER), thereby
restoring ER expression and sensitivity to hormonal therapy like exemestane [5] [2].

¢ Alternative Mechanism - Post-Translational Modulation: Preclinical data suggested that the
primary mechanism in letrozole-resistant models may not be reversal of epigenetic silencing. Instead,
entinostat was found to post-translationally downregulate HER2 and phosphorylated
HER2/MAPK and AKT pathways, which are known drivers of endocrine resistance [2].

¢ Impact on the Tumor Microenvironment: Exploratory analysis of patient blood samples from
ENCORE 301 revealed significant immunomodulatory effects. Entinostat treatment led to a
significant decrease in immunosuppressive myeloid-derived suppressor cells (MDSCs) and a
significant increase in HLA-DR expression on CD14+ monocytes, indicating a more activated,
antigen-presenting state [1]. These shifts in the immune landscape may contribute to the clinical
activity observed in Phase II.
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Interpretation for Research and Development

The ENCORE 301 and E2112 trials offer critical lessons for drug development:

e The Imperative of Phase Ill Confirmation: The history of entinostat underscores the vital
importance of confirming Phase Il results in larger, randomized Phase Il trials, even when Phase II
data is compelling enough to warrant Breakthrough Therapy Designation [4].

¢ The Critical Role of Biomarkers: The ENCORE 301 trial identified protein lysine hyperacetylation
in PBMCs as a potential predictive biomarker [2] [3]. The failure to validate this biomarker
prospectively and to identify a patient subpopulation that consistently benefits remains a key learning.
Future efforts for HDAC inhibitors likely depend on identifying novel biomarkers to select the right
patients [6].

¢ Evolving Treatment Landscape: The E2112 trial allowed prior use of CDK4/6 inhibitors (about 35%

of patients) [4]. The effectiveness of entinostat in later-line settings after these more potent targeted
therapies remains an open question.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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